1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene

Catalog No.
S14612240
CAS No.
M.F
C12H14ClF3S
M. Wt
282.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)...

Product Name

1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene

IUPAC Name

1-(3-chloropropyl)-3-ethyl-5-(trifluoromethylsulfanyl)benzene

Molecular Formula

C12H14ClF3S

Molecular Weight

282.75 g/mol

InChI

InChI=1S/C12H14ClF3S/c1-2-9-6-10(4-3-5-13)8-11(7-9)17-12(14,15)16/h6-8H,2-5H2,1H3

InChI Key

LCCFWUAQLGIKEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)SC(F)(F)F)CCCCl

1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene is an organic compound characterized by a complex structure that includes a chloropropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring. Its molecular formula is C12H14ClF3SC_{12}H_{14}ClF_{3}S, and it has a molecular weight of approximately 282.75 g/mol. The compound is identified by the CAS number 1805699-07-3 and is recognized for its unique chemical properties due to the presence of halogen and sulfur substituents, which contribute to its reactivity and potential applications in various fields including pharmaceuticals and materials science .

The chemical reactivity of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate for synthesizing other organic compounds.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as trifluoromethylthio enhances the electrophilic aromatic substitution reactions on the benzene ring, facilitating further functionalization.
  • Reduction Reactions: The trifluoromethylthio group can be reduced under specific conditions, allowing for the generation of various derivatives .

Research into the biological activity of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene is limited, but compounds with similar structures often exhibit significant biological properties. The presence of halogens and sulfur can influence pharmacological activities such as:

  • Antimicrobial Properties: Compounds containing trifluoromethylthio groups have been studied for their antimicrobial effects.
  • Enzyme Inhibition: Similar compounds are investigated for their ability to inhibit specific enzymes, which may have implications in drug design .

The synthesis of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene typically involves several steps:

  • Alkylation: A benzene derivative is alkylated using 3-chloropropyl chloride in the presence of a base.
  • Introduction of Trifluoromethylthio Group: This can be achieved through nucleophilic substitution reactions involving trifluoromethylthiol or related reagents.
  • Purification: The final product is purified using techniques such as chromatography to achieve high purity levels .

The unique properties of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene make it suitable for various applications:

  • Pharmaceutical Development: It serves as a building block in the synthesis of pharmaceutical agents.
  • Material Science: The compound may be used in developing advanced materials due to its chemical stability and reactivity.
  • Research Tool: It acts as a reagent in organic synthesis and biochemical studies .

Interaction studies involving 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene are essential for understanding its biological effects. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound interacts with specific proteins or enzymes.
  • Mechanism of Action: Investigating how structural features influence its interaction with biological targets, potentially leading to therapeutic applications .

Several compounds share structural similarities with 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene, each exhibiting unique properties and potential applications:

Compound NameCAS NumberMolecular FormulaUnique Features
1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene75462-59-8C9H5ClF6Contains multiple trifluoromethyl groups
1-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene1805761-64-1C11H9ClF6OSIncorporates methoxy group alongside trifluoro groups
(3-Chloropropyl)benzene7706C9H11ClSimpler structure focused on chloropropyl substitution

The uniqueness of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene lies in its combination of chloropropyl and trifluoromethylthio functionalities, which may enhance its reactivity and potential biological activity compared to simpler analogs .

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Exact Mass

282.0456838 g/mol

Monoisotopic Mass

282.0456838 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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